Formoterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.12X10+4 mg/L at 25 °C /Estimated/

4.16e-02 g/L

Synonyms

Canonical SMILES

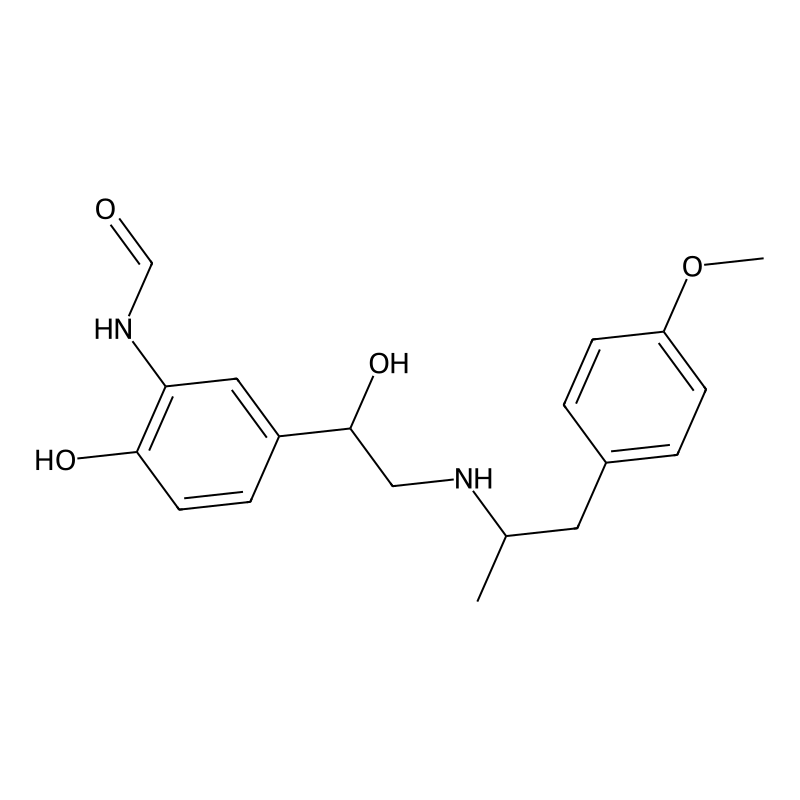

Formoterol is chemically known as N-[2-hydroxy-5-(1-hydroxy-2-{[2-(4-methoxyphenyl)-1-methylethyl]amino}ethyl)phenyl]formamide. Its chemical formula is C₁₉H₂₄N₂O₄, with a molar mass of approximately 344.41 g/mol . It exists as a racemic mixture of two enantiomers: the active (R;R)-enantiomer and the inactive (S;S)-enantiomer. Formoterol is available in various formulations, including metered-dose inhalers and dry-powder inhalers, and is marketed under several brand names such as Foradil and Symbicort .

Formoterol works by mimicking the effects of the natural bronchodilator, adrenaline, on beta2-adrenergic receptors in the airways []. When Formoterol binds to these receptors, it activates a signaling cascade that leads to relaxation of the smooth muscle surrounding the airways. This relaxation allows the airways to open wider, improving airflow and easing breathing difficulties associated with COPD and asthma [].

As a Controller Medication:

- Improved Symptoms and Lung Function: Studies demonstrate that formoterol, when combined with inhaled corticosteroids (ICS), significantly improves lung function and reduces asthma symptoms compared to ICS alone PubMed: ). This makes it a valuable option for patients with moderate to severe persistent asthma.

- Reduced Exacerbation Risk: Research suggests that formoterol, either as a combination therapy with ICS or used as needed, can decrease the risk of asthma exacerbations, requiring urgent medical attention PubMed: ).

As a Reliever Medication:

- Prolonged Relief: Compared to short-acting beta2-agonists (SABAs), formoterol provides longer-lasting relief from asthma symptoms, offering improved symptom control and potentially reducing reliance on rescue medication PubMed: ).

- Improved Outcomes in Specific Patient Groups: Studies suggest that using formoterol as a reliever medication may be particularly beneficial for patients with poorly controlled asthma or those who experience exercise-induced bronchoconstriction (EIB) PubMed: ).

Safety and Tolerability:

- Comparable to Other LABAs: Research indicates that formoterol has a safety profile similar to other LABAs, with a low risk of adverse events, particularly concerning cardiovascular issues PubMed: ). However, as with any medication, it's crucial to follow prescribed dosages and be aware of potential side effects.

Formoterol undergoes several metabolic pathways primarily in the liver. The major metabolic routes include:

- Direct Glucuronidation: This involves the conjugation of formoterol at its phenolic hydroxyl group.

- O-Demethylation: This process occurs before glucuronidation and involves cytochrome P450 isoenzymes such as CYP2D6, CYP2C19, CYP2C9, and CYP2A6 .

- Sulfate Conjugation: Although less characterized than glucuronidation, this pathway also contributes to formoterol metabolism.

These reactions facilitate the elimination of formoterol from the body, primarily through renal excretion .

As a long-acting beta-2 adrenergic agonist, formoterol exerts its effects by binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. This binding leads to:

- Bronchodilation: Relaxation of airway smooth muscles results in widened airways, improving airflow and alleviating symptoms like wheezing and shortness of breath.

- Rapid Onset: Formoterol acts within 2 to 3 minutes of inhalation, making it effective for acute relief in asthma exacerbations .

Clinical studies have shown that formoterol can provide symptom control for up to 12 hours after administration, making it suitable for both maintenance and rescue therapy .

Formoterol synthesis typically involves multiple steps that include:

- Formation of the Phenolic Hydroxyl Group: This is achieved through various organic reactions involving substituted aromatic compounds.

- Amine Coupling: The introduction of the amino group is critical for forming the beta-agonist structure.

- Final Purification: The product undergoes crystallization or chromatography to achieve the desired purity levels.

The specific synthetic routes may vary among manufacturers but generally follow these core principles .

Formoterol is used primarily for:

- Asthma Management: As both a reliever and maintenance medication.

- Chronic Obstructive Pulmonary Disease Treatment: It helps manage symptoms associated with COPD.

- Combination Therapies: Formoterol is often combined with inhaled corticosteroids (e.g., budesonide) to enhance therapeutic efficacy against airway inflammation and constriction .

Formoterol may interact with other medications, particularly those affecting cytochrome P450 enzymes involved in its metabolism. Notable interactions include:

- Beta-blockers: These can antagonize the effects of formoterol.

- Other Bronchodilators: Concurrent use may increase side effects without providing additional benefit.

- Monoamine Oxidase Inhibitors: These may enhance cardiovascular side effects due to increased catecholamine levels.

Patients should be monitored for potential adverse effects when using formoterol alongside these medications .

Several compounds share similarities with formoterol in terms of structure and function. Here are some notable examples:

| Compound | Class | Duration of Action | Unique Characteristics |

|---|---|---|---|

| Salmeterol | Long-acting beta agonist | 12 hours | Slower onset compared to formoterol |

| Arformoterol | Long-acting beta agonist | 12 hours | Enantiopure version of formoterol |

| Bambuterol | Long-acting beta agonist | Up to 24 hours | Prodrug requiring metabolic activation |

| Salbutamol | Short-acting beta agonist | 4 to 6 hours | Rapid relief but shorter duration |

Formoterol's rapid onset combined with its long duration of action sets it apart from other long-acting beta agonists like salmeterol and makes it particularly effective for both acute relief and chronic management .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.40 /Estimated/

2.2

UNII

GHS Hazard Statements

H332 (23.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (76.92%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (69.23%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H370 (23.08%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (30.77%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (30.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Formoterol is indicated to treat asthma concomitantly with short-acting beta2-agonists, inhaled or systemic corticosteroids and theophylline therapy. /Included in US product labeling/

Formoterol is indicated for long-term maintenance treatment of asthma in adult and children 5 years of age and older with reversible obstructive airway disease, including patients with symptoms of nocturnal asthma. /Included in US product labeling/

Formoterol is indicated as long-term, twice-daily administration in the treatment of patients with chronic obstructive pulmonary disease including chronic bronchitis and emphysema. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for FORMOTEROL (6 total), please visit the HSDB record page.

Pharmacology

Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)

Formoterol is a long-acting beta-adrenergic receptor agonist with bronchodilator activity. Formoterol selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells.

MeSH Pharmacological Classification

ATC Code

R03AL09

R03AL

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03A - Adrenergics, inhalants

R03AC - Selective beta-2-adrenoreceptor agonists

R03AC13 - Formoterol

Mechanism of Action

Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation.

Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes).

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

73573-87-2

Absorption Distribution and Excretion

Elimination differs depending on the route and formulation administered. Following oral administration in 2 healthy subjects, approximately 59-62% and 32-34% of an administered dose was eliminated in the urine and feces, respectively. Another study which attempted to mimic inhalation via combined intravenous/oral administration noted approximately 62% of the administered dose in the urine and 24% in the feces. Following inhalation in patients with asthma, approximately 10% and 15-18% of the administered dose was excreted in urine as unchanged parent drug and direct formoterol glucuronides, respectively, and corresponding values in patients with COPD were 7% and 6-9%, respectively.

Renal clearance of formoterol following inhalation is approximately 157 mL/min.

Protein binding: Moderate 61-64%. Serum albumin binding was 31% to 38% over a range of 5 to 500 ng/mL.

Bioavailability: Pulmonary: 21-37%; Total systemic: 46%.

It is not known whether formoterol is distributed in human breast milk. However, it is distributed in rat milk after oral administration.

In asthma patients following a 12 or 24 ug dose: 10% and 15 to 18% excreted unchanged in the urine, respectively. In chronic obstructive pulmonary disease (COPD) patients following a 12 or 24 ug dose: 7% and 6 to 9% excreted unchanged in the urine; respectively.

For more Absorption, Distribution and Excretion (Complete) data for FORMOTEROL (8 total), please visit the HSDB record page.

Metabolism Metabolites

Formoterol is metabolized primarily by direct glucuronidation at either the phenolic or aliphatic hydroxyl group and O-demethylation followed by glucuronide conjugation at either phenolic hydroxyl groups. Minor pathways involve sulfate conjugation of formoterol and deformylation followed by sulfate conjugation. The most prominent pathway involves direct conjugation at the phenolic hydroxyl group. The second major pathway involves O-demethylation followed by conjugation at the phenolic 2'-hydroxyl group. Four cytochrome P450 isozymes (CYP2D6, CYP2C19, CYP2C9 and CYP2A6) are involved in the O-demethylation of formoterol. Formoterol did not inhibit CYP450 enzymes at therapeutically relevant concentrations. Some patients may be deficient in CYP2D6 or 2C19 or both. Whether a deficiency in one or both of these isozymes results in elevated systemic exposure to formoterol or systemic adverse effects has not been adequately explored.

Formoterol was conjugated to inactive glucuronides and a previously unidentified sulfate. The phenol glucuronide of formoterol was the main metabolite in urine. Formoterol was also O-demethylated and deformylated. Plasma exposure to these pharmacologically active metabolites was low. O-demethylated formoterol was seen mainly as inactive glucuronide conjugates and deformylated formoterol only as an inactive sulfate conjugate. Intact formoterol and O-demethylated formoterol dominated recovery in feces. Mean recovery of unidentified metabolites was 7. 0% in urine and 2.0% in feces.

Associated Chemicals

Wikipedia

Dihydroquinidine

FDA Medication Guides

Formoterol Fumarate

POWDER;INHALATION

NOVARTIS

06/02/2010

Perforomist

SOLUTION;INHALATION

MYLAN SPECLT

05/29/2019

Foradil

03/02/2016

Drug Warnings

Anaphylactic reactions, urticaria, angioedema, rash, and bronchospasm have been reported rarely with formoterol oral inhalation therapy.

Formoterol oral inhalation powder should not be initiated in patients with substantially worsening or acutely deteriorating asthma, which may be a life-threatening condition. Failure to respond to a previously effective dosage of formoterol may indicated substantially worsening asthma that requires reevaluation. If inadequate control of symptoms persists with supplemental beta2-agonist bronchodilator therapy (i.e., if there is a need to increase the dose or frequency of administration of the short-acting, inhaled bronchodilator), prompt reevaluation of asthma therapy is required, with special consideration given to the possible need for anti-inflammatory treatment (e.g., corticosteroids); however, extra/increased doses of formoterol should not be used in such situations.

Although uncommon at recommended dosages, clinically important changes in systolic and/or diastolic blood pressure, heart rate, and ECG (e.g. flattening of the T wave, prolongation of the QTc interval, ST-segment depression) have been associated with formoterol oral inhalation therapy and may necessitate discontinuance of the drug. Cardiovascular effects generally have resolved within a few hours. Like other sympathomimetic amines, formoterol should be used with caution in patients with cardiovascular disorders, especially coronary insufficiency, cardiac arrhythmias, or hypertension; in patient s withe seizure disorders or thyrotoxicosis; and in those who are unusually responsive to sympathomimetic amines.

For more Drug Warnings (Complete) data for FORMOTEROL (19 total), please visit the HSDB record page.

Biological Half Life

Mean terminal: 10 hours

Use Classification

General Manufacturing Information

Information available in 2004 indicated that Formoterol was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Denmark, Greece, Ireland

Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Antigua & Barbuda, Argentina, Aruba, Australia, Austria, Bahamas, Barbados, Belgium, Belize, Bermuda, Brazil, Bulgaria, Canada, Cayman Islands, Chile, Colombia, Costa Rica, Czech Republic, Denmark, Dominican Republic, El Salvador, Ethiopia, Finland, France, Germany, Ghana, Greece, Grenada, Guatemala, Guyana, Haiti, Honduras, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Jamaica, Japan, Kenya, Libyan Arab Jamahiriya, Malawi, Malaysia, Malta, Mauritius, Mexico, Mozambique, Netherlands Antilles, Netherlands, New Zealand, Nicaragua, Nigeria, Norway, Panama, Poland, Portugal, Romania, Russian Federation, Saint Lucia, Saint Vincent & The Grenadines, Singapore, South Africa, Spain, Sudan, Suriname, Sweden, Switzerland, Thailand, Trinidad & Tobago, Turkey, Uganda, United Kingdom, United Republic of Tanzania, USA, Zambia, Zimbabwe (1,2) [NOTE: Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina-DI, Spain-DI (2)] /Formoterol fumerate/

Information available in 2004 indicated that Formoterol hemifumerate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Portugal, Singapore, Spain /Formoterol hemifumerate/

Clinical Laboratory Methods

Interactions

May increase risk of arrhythmias in patients receiving halogenated hydrocarbon anesthesia.

Concomitant treatment /with tricyclic antidepressants, disopyramide, phenothiazines, procainamide or quinidine/may prolong the QTc interval and increase the risk of ventricular arrhythmias.

/Alcohol, levodopa, levothyroxine, oxytocin/ may impair cardiac tolerance towards beta2-sympathomimetics.

For more Interactions (Complete) data for FORMOTEROL (6 total), please visit the HSDB record page.

Dates

OXIS Contacts as a Risk Factor for Approximal Caries: A Retrospective Cohort Study

M S Muthu, M Kirthiga, Justin Cheoun Lee, Gurusamy Kayalvizhi, Vijay Prakash Mathur, Deivanayagam Kandaswamy, Naveen JayakumarPMID: 34467847 DOI:

Abstract

The purpose of the present study was to evaluate the individual susceptibility of four different types of OXIS contact areas (open [O], point [X], straight [I], and curved [S]) to approximal caries in children.A retrospective cohort study was performed using clinical photographs and cone-beam computed tomography images of children, available from January 1, 2014, to August 31, 2015, showing the presence of at least one caries-free contact area between the primary molars. A single calibrated examiner scored 1,102 selected contacts using OXIS criteria from the occlusal view and subsequently evaluated the same contacts with a minimum follow-up period of one year for the presence of approximal caries.

Of the 1,102 contacts, 259 (23.5 percent) were found to be carious or restored due to approximal caries. Multivariate logistic regression analysis showed that only the type of contact played a significant role in caries prevalence (P<0.05). The odds ratios of OXIS contacts for the development of approximal caries were: S contact-147.4 (95 percent confidence interval [95% CI] equals 19.7 to 1101.7); I contact-24.5 (95% CI equals 3.4 to 177.9); X contact-1.1 (95% CI equals 1.0 to 12.5); and O contact-1.00 (reference).

Among the OXIS contacts, the S type was most susceptible to approximal caries due to its complex morphology. The broad contact areas, namely, I and S types, are at greater risk for approximal caries in primary molars than O and X contacts.

Inhaled budesonide for early treatment of COVID-19 - Authors' reply

Sanjay Ramakrishnan, Mona BafadhelPMID: 33991509 DOI: 10.1016/S2213-2600(21)00212-5

Abstract

Budesonid verhindert bei COVID-19 Übergang zu schwerem Verlauf

Dietrich ReinhardtPMID: 33904080 DOI: 10.1007/s15006-021-9864-0

Abstract

Umeclidinium/Vilanterol Compared with Fluticasone Propionate/Salmeterol, Budesonide/Formoterol, and Tiotropium as Initial Maintenance Therapy in Patients with COPD Who Have High Costs and Comorbidities

Ravi Kalhan, David Slade, Riju Ray, Chad Moretz, Guillaume Germain, François Laliberté, Qin Shen, Mei Sheng Duh, Sean Dale MacKnight, Beth HahnPMID: 33911860 DOI: 10.2147/COPD.S298032

Abstract

Comorbidities in patients with chronic obstructive pulmonary disease (COPD) are associated with increased medical costs and risk of exacerbations. This study compared COPD-related medical costs and exacerbations in high-cost, high-comorbidity patients with COPD receiving initial maintenance treatment (IMT) with umeclidinium/vilanterol (UMEC/VI) versus fluticasone propionate/salmeterol (FP/SAL), budesonide/formoterol (B/F), or tiotropium (TIO).This retrospective, matched cohort study identified patients from Optum's de-identified Clinformatics Data Mart database who initiated UMEC/VI, FP/SAL, B/F, or TIO between January 1, 2014 and December 31, 2018 (index date defined as date of the first fill). Eligibility criteria included age ≥40 years at index, ≥1 pre-index COPD diagnosis, no pre-index asthma diagnosis, 12 months of continuous insurance coverage pre-index, and high pre-index costs (≥80th percentile of IMT population) and comorbidities (Quan-Charlson comorbidity index ≥3). Propensity score matching was used to control for potential confounders. On-treatment COPD-related medical costs (primary endpoint) and exacerbations were evaluated.

Matched cohorts were well balanced on baseline characteristics (UMEC/VI vs FP/SAL: n=1194 each; UMEC/VI vs B/F: n=1441 each; UMEC/VI vs TIO: n=1277 each). Patients receiving UMEC/VI had significantly lower COPD-related medical costs versus FP/SAL (difference: $6587 per patient per year;

=0.048), and numerically lower costs versus B/F and TIO. Patients initiating UMEC/VI had significantly lower risk of COPD-related severe exacerbation versus FP/SAL (hazard ratio [95% CI]: 0.78 [0.62, 0.98];

=0.032), B/F (0.77 [0.63, 0.95];

=0.016), and TIO (0.79 [0.64, 0.98];

=0.028). The rate of COPD-related severe exacerbations was significantly lower with UMEC/VI versus FP/SAL (rate ratio [95% CI]: 0.73 [0.59, 0.91];

=0.008) and B/F (0.73 [0.59, 0.93];

=0.012), and numerically lower versus TIO (0.83 [0.68, 1.04];

=0.080).

These findings suggest that high-cost, high-comorbidity patients with COPD receiving UMEC/VI compared with FP/SAL, B/F, and TIO as IMT may have lower medical costs and exacerbation risk.

Yun Shi, Jason Pizzini, Hanzhou Wang, Falguni Das, Parveez Ahamed Abdul Azees, Goutam Ghosh Choudhury, Jeffrey L Barnes, Mengwei Zang, Susan T Weintraub, Chih-Ko Yeh, Michael S Katz, Amrita Kamat

PMID: 34029162 DOI: 10.1152/ajpendo.00651.2020

Abstract

Nonalcoholic fatty liver disease (NAFLD) is a spectrum of disorders ranging from hepatic steatosis [excessive accumulation of triglycerides (TG)] to nonalcoholic steatohepatitis, which can progress to cirrhosis and hepatocellular carcinoma. The molecular pathogenesis of steatosis and progression to more severe NAFLD remains unclear. Obesity and aging, two principal risk factors for NAFLD, are associated with a hyperadrenergic state. β-Adrenergic responsiveness in liver increases in animal models of obesity and aging, and in both is linked to increased hepatic expression of β-adrenergic receptors (β

-ARs). We previously showed that in aging rodents intracellular signaling from elevated hepatic levels of β

-ARs may contribute to liver steatosis. In this study we demonstrate that injection of formoterol, a highly selective β

-AR agonist, to mice acutely results in hepatic TG accumulation. Further, we have sought to define the intrahepatic mechanisms underlying β

-AR mediated steatosis by investigating changes in hepatic expression and cellular localization of enzymes, transcription factors, and coactivators involved in processes of lipid accrual and disposition-and also functional aspects thereof-in livers of formoterol-treated animals. Our results suggest that β

-AR activation by formoterol leads to increased hepatic TG synthesis and de novo lipogenesis, increased but incomplete β-oxidation of fatty acids with accumulation of potentially toxic long-chain acylcarnitine intermediates, and reduced TG secretion-all previously invoked as contributors to fatty liver disease. Experiments are ongoing to determine whether sustained activation of hepatic β

-AR signaling by formoterol might be utilized to model fatty liver changes occurring in hyperadrenergic states of obesity and aging, and thereby identify novel molecular targets for the prevention or treatment of NAFLD.

Results of our study suggest that β

-adrenergic receptor (β

-AR) activation by agonist formoterol leads to increased hepatic TG synthesis and de novo lipogenesis, incomplete β-oxidation of fatty acids with accumulation of long-chain acylcarnitine intermediates, and reduced TG secretion. These findings may, for the first time, implicate a role for β

-AR responsive dysregulation of hepatic lipid metabolism in the pathogenetic processes underlying NAFLD in hyperadrenergic states such as obesity and aging.

Anti-asthma Drugs Formoterol and Budesonide (Symbicort) Induce Orofacial Clefts, Gastroschisis and Heart Septum Defects in an

Miroslav Peterka, Lucie Hubickova Heringova, Andrej Sukop, Renata PeterkovaPMID: 33910822 DOI: 10.21873/invivo.12397

Abstract

We had a case in which three consecutive pregnancies resulted in birth of three children with an orofacial cleft. Their mother suffered from bronchial asthma and was treated using symbicort (corticosteroid budesonide plus bronchodilator formoterol) during her pregnancies. A hypothesis was assessed: these anti-asthmatics can induce an orofacial cleft in experimental model.A single administration of one of five increasing doses (including therapeutically used ones) of Symbicort, budesonide or formoterol was injected into the amnion of a chick embryo on day 4 or 5 of incubation. The teratogenic/lethal effects of the anti-asthmatics were assessed on a total of 600 embryos.

For budesonide, the teratogenic/lethal effect started at a dose 0.003 μg per embryo, for formoterol at 0.3 μg and for Symbicort 0.03 μg. Orofacial clefts and gastroschisis after exposure were found for all three anti-asthmatics. Heart septum defects occurred after exposure to formoterol.

The present results support those clinical/epidemiological studies pointing out that anti-asthmatics have the potential to induce orofacial clefts, gastroschisis and heart malformations during prenatal development in human.